5-Acetyl-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
5-Acetyl-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic organic compound with the molecular formula C8H10N2O3 It is a derivative of pyrimidine, characterized by the presence of acetyl and methyl groups
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives, which this compound is a part of, exhibit a broad variety of biological and pharmacological activities .
Mode of Action
It’s known that pyrimidine derivatives interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
It’s known that pyrimidine derivatives can influence a variety of biochemical pathways due to their broad biological activity .
Pharmacokinetics
It’s known that the compound has a melting point of 210-214 °c (dec) (lit), a boiling point of 2436±500℃ (760 Torr), and a density of 1350±006 g/cm3 (20 ºC 760 Torr) . These properties can influence the compound’s bioavailability.
Result of Action
It’s known that pyrimidine derivatives can have various effects at the molecular and cellular level due to their broad biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of acetylacetone with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine derivative. The reaction conditions often include heating the mixture to a specific temperature to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted pyrimidine derivatives.
Scientific Research Applications
5-Acetyl-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: Another heterocyclic compound with similar structural features.
5-Acetyl-4,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2-thione: A thione analog with different chemical properties.
Uniqueness
5-Acetyl-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific substitution pattern and the presence of both acetyl and methyl groups
Properties
IUPAC Name |
5-acetyl-1,6-dimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-4-6(5(2)11)7(12)9-8(13)10(4)3/h1-3H3,(H,9,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVVYQMBPJNTOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1C)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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